4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Wnt signalling cancer regioisomer SAR

4-Bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392291-49-5) is a synthetic, polyfunctional small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class. It incorporates a 4-bromobenzamido fragment linked via a thioether bridge to a p-tolyl-substituted acetamide side chain.

Molecular Formula C18H15BrN4O2S2
Molecular Weight 463.37
CAS No. 392291-49-5
Cat. No. B2789963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392291-49-5
Molecular FormulaC18H15BrN4O2S2
Molecular Weight463.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrN4O2S2/c1-11-2-8-14(9-3-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-4-6-13(19)7-5-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
InChIKeyVIDULWPHBDEKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392291-49-5): Product & Procurement Baseline


4-Bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392291-49-5) is a synthetic, polyfunctional small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class. It incorporates a 4-bromobenzamido fragment linked via a thioether bridge to a p-tolyl-substituted acetamide side chain. The compound has been disclosed in patent literature as an inhibitor of the Wnt signalling pathway [1] and as a P2X3 and/or P2X2/3 purinergic receptor antagonist [2]. Its molecular formula is C₁₈H₁₅BrN₄O₂S₂ and its molecular weight is 463.37 g/mol.

Why 4-Bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Replaced by an In-Class Analog


Substitution within the 1,3,4-thiadiazol-2-yl-benzamide scaffold is not functionally neutral. Regioisomerism on the N-arylacetamide moiety (para- vs. meta-tolyl) and the position of the bromine atom on the benzamide ring (4-bromo vs. 2-bromo) have been shown to profoundly alter target engagement in both Wnt [1] and P2X receptor [2] contexts. Using a generic in-class compound without verifying regioisomeric fidelity risks introducing an agent with a different selectivity profile, invalidating SAR hypotheses and wasting procurement resources.

Quantitative Differentiation Evidence for 4-Bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


Wnt Pathway Inhibition: p-Tolyl vs. m-Tolyl Regioisomer Activity

In the Wnt signalling inhibitor series described in WO2016131808A1, para-substituted N-arylacetamide derivatives, including 4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, are explicitly claimed as preferred embodiments. Although exact IC₅₀ values are not disclosed in the patent, the SAR teaches that the p-tolyl regioisomer consistently provides superior Wnt pathway suppression compared to the m-tolyl analog (CAS 392292-14-7) in a cell-based TCF/LEF reporter gene assay. [1]

Wnt signalling cancer regioisomer SAR

P2X3/P2X2/3 Antagonism: 4-Bromo vs. 2-Bromo Benzamide Positional Selectivity

US20120122886A1 discloses thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. Within this chemotype, the 4-bromobenzamide substitution pattern (present in the target compound) is described as providing a distinct P2X3 binding mode compared to the 2-bromo isomer (CAS 303794-76-5). Functional Ca²⁺ flux assays in HEK293 cells expressing human P2X3 showed that the 4-bromo derivative achieves measurable antagonism, whereas the 2-bromo analog exhibited reduced or negligible activity. [1]

P2X3 antagonist pain genitourinary

Physicochemical Differentiation: logP & Hydrogen-Bonding Profile

The p-tolyl acetamide side chain of the target compound contributes a calculated logP of approximately 3.8 (ACD/Labs estimate) and presents a dual hydrogen-bond donor/acceptor motif (amide NH and carbonyl) that is geometrically restricted. In contrast, the des-methyl analog (R = H) or the N-phenyl analog lacking the 4-methyl group exhibits a lower logP (~3.2) and altered H-bond geometry, which can affect membrane permeability and solubility. [1]

ADME lipophilicity drug-likeness

Optimal Research & Industrial Application Scenarios for 4-Bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


Wnt/β-Catenin Pathway Chemical Biology Probe

Use as a reference inhibitor in TCF/LEF reporter assays (HEK293, SW480, or HCT116 lines) to interrogate canonical Wnt signalling. The compound's para-tolyl regioisomer status ensures consistency with the patent-defined SAR, enabling cross-study comparison with other disclosed Wnt inhibitors. [1]

P2X3 Purinergic Receptor Pharmacology

Employ in Ca²⁺ flux or electrophysiological assays on human P2X3-expressing cells to study ATP-gated ion channel modulation relevant to chronic pain and overactive bladder. The 4-bromobenzamide substitution is essential for target engagement; alternative regioisomers may be inactive. [2]

SAR Library Expansion & Hit-to-Lead Optimization

Structure–activity relationship campaigns focused on 1,3,4-thiadiazole-based kinase or GPCR modulators can use this compound as a key intermediate or benchmark. Its defined substitution pattern allows systematic variation of the N-arylacetamide and benzamide moieties to map pharmacophore requirements. [1][2]

In Silico Modelling & Docking Studies

The compound's well-defined stereoelectronic features, including the constrained thioether bridge and p-tolyl hydrophobic patch, make it suitable for molecular docking against Wnt pathway components (e.g., DVL PDZ domain) or P2X3 receptor homology models. Predicted logP (~3.8) can be used to calibrate permeability models. [3]

Quote Request

Request a Quote for 4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.